N-{[4-(2-methylpropyl)phenyl]methyl}cyclopropanamine
Description
Historical Context of Cyclopropanamine Derivatives
The historical development of cyclopropanamine derivatives traces its origins to the fundamental discovery of cyclopropane itself by Austrian chemist August Freund in 1882. Freund's pioneering work involved treating 1,3-dibromopropane with sodium, causing an intramolecular Wurtz reaction that led directly to cyclopropane formation. This foundational synthesis established the theoretical framework for understanding three-membered ring chemistry that would later evolve into the sophisticated cyclopropanamine derivatives observed today. The early recognition of cyclopropane's unique properties, including its substantial ring strain and distinctive reactivity patterns, laid the groundwork for subsequent investigations into amino-substituted variants.
The evolution from simple cyclopropane to complex cyclopropanamine derivatives represents a significant advancement in organic synthesis methodology. The incorporation of nitrogen functionality into the cyclopropane framework emerged as researchers recognized the potential for combining the electronic properties of the amino group with the geometric constraints imposed by the three-membered ring. This combination proved particularly valuable in pharmaceutical applications, where the rigid geometry of the cyclopropane ring could be leveraged to enhance molecular recognition and binding specificity.
The development of synthetic methodologies for cyclopropanamine construction has undergone substantial refinement since the initial discoveries. Modern approaches encompass diverse strategies including the Simmons-Smith reaction adaptations, diazo compound methodologies, and specialized carbene-mediated processes. These methodological advances have enabled the synthesis of increasingly complex structures such as N-{[4-(2-methylpropyl)phenyl]methyl}cyclopropanamine, which represents the culmination of decades of synthetic innovation in three-membered ring chemistry.
Significance in Organic Chemistry Research
The significance of cyclopropanamine derivatives in contemporary organic chemistry research extends far beyond their historical importance, encompassing fundamental contributions to synthetic methodology, mechanistic understanding, and pharmaceutical development. These compounds serve as essential building blocks in the construction of complex molecular architectures, with their unique structural features providing opportunities for novel synthetic transformations. The high ring strain inherent in cyclopropanamine systems, approximately 27.5 kilocalories per mole, creates reactive sites that can be selectively activated under appropriate conditions, enabling ring-opening reactions that provide access to diverse structural motifs.
Research investigations into cyclopropanamine derivatives have revealed their exceptional utility as synthetic intermediates in various chemical transformations. The compounds readily participate in substitution, addition, and polymerization reactions, making them indispensable components in synthetic organic chemistry. The reactivity profile of these systems is significantly influenced by the presence of the amino group, which introduces nucleophilic character while simultaneously affecting the electronic distribution within the strained ring system.
The pharmaceutical industry has demonstrated particular interest in cyclopropanamine derivatives due to their ability to serve as privileged scaffolds in drug design. The rigid geometry imposed by the cyclopropane ring constrains molecular conformations, potentially leading to enhanced selectivity and potency in biological systems. Recent research has highlighted the increasing use of cyclopropyl rings in drug development, with these structural elements appearing frequently in preclinical and clinical drug molecules due to their ability to address multiple challenges in pharmaceutical development including metabolic stability enhancement and off-target effect reduction.
Contemporary research efforts have focused on developing enantioselective synthetic methodologies for cyclopropanamine construction, recognizing the critical importance of stereochemistry in biological activity. These investigations have led to significant advances in asymmetric cyclopropanation techniques, enabling the preparation of enantiomerically pure cyclopropanamine derivatives with defined three-dimensional structures. Such developments are particularly relevant for compounds like this compound, where the stereochemical configuration at the cyclopropane center may significantly influence biological activity.
Nomenclature and Structural Identity
The nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for naming complex organic structures containing both aromatic and aliphatic components. The systematic name reflects the hierarchical organization of the molecular structure, beginning with the primary amine functionality attached to the cyclopropane ring and extending through the methylene bridge to the substituted benzene ring. The complete designation accurately conveys the substitution pattern on the aromatic ring, specifically indicating the presence of a 2-methylpropyl group at the para position relative to the methylene bridge attachment point.
The structural identity of this compound encompasses several key architectural features that define its chemical behavior and potential applications. The core cyclopropanamine unit provides the fundamental reactive center, characterized by the three-membered ring with its associated strain energy and the primary amine functionality that serves as a nucleophilic site. The molecular geometry is further defined by the methylene bridge connecting the cyclopropane nitrogen to the benzyl position, creating a flexible linker that allows conformational adjustments while maintaining the essential connectivity pattern.
| Structural Parameter | Specification |
|---|---|
| Molecular Formula | C₁₄H₂₁N |
| Molecular Weight | 203.32 g/mol |
| International Union of Pure and Applied Chemistry Name | N-[[4-(2-methylpropyl)phenyl]methyl]cyclopropanamine |
| Chemical Abstracts Service Registry Number | 1079178-27-0 |
| Simplified Molecular Input Line Entry System | CC(C)CC1=CC=C(C=C1)CNC2CC2 |
The aromatic portion of the molecule features a para-disubstituted benzene ring, with one substituent being the methylene bridge to the cyclopropanamine unit and the other being a 2-methylpropyl group. This substitution pattern creates a symmetrical electronic environment around the benzene ring while introducing steric bulk through the branched alkyl chain. The 2-methylpropyl substituent, also known as an isobutyl group, contributes significant hydrophobic character to the molecule and may influence its interaction with biological targets or synthetic reagents.
The three-dimensional structure of this compound exhibits interesting conformational features arising from the combination of rigid and flexible structural elements. The cyclopropane ring enforces a planar geometry with bond angles of approximately 60 degrees, significantly smaller than the tetrahedral angle observed in unstrained systems. This geometric constraint propagates through the molecule, influencing the orientation of the amino group and its potential for hydrogen bonding or coordination interactions.
Position within Amino-cyclopropane Chemical Family
The classification of this compound within the broader amino-cyclopropane chemical family reveals its position as a sophisticated representative of secondary cyclopropylamines with extended aromatic functionality. The amino-cyclopropane family encompasses a diverse range of structures characterized by the presence of nitrogen functionality directly attached to or incorporated within three-membered ring systems. This family includes primary cyclopropylamines, secondary derivatives, tertiary variants, and complex polycyclic systems that incorporate the fundamental cyclopropanamine motif.
Within this classification system, the target compound represents a secondary amine where one of the nitrogen substituents is a cyclopropyl group and the other is a substituted benzyl moiety. This structural arrangement places it in the subcategory of N-benzylcyclopropylamines, a class that has gained prominence in pharmaceutical research due to the combination of the cyclopropane ring's unique properties with the aromatic system's electronic characteristics. The specific substitution pattern on the benzene ring further refines its classification, positioning it among para-substituted derivatives with aliphatic side chains.
The relationship between this compound and other members of the amino-cyclopropane family can be understood through comparative structural analysis. Simple cyclopropylamine serves as the parent compound, featuring only the basic three-membered ring with a primary amino group. Progressive structural elaboration leads to compounds like N-methylcyclopropanamine, N-benzylcyclopropanamine, and ultimately to the complex derivative under consideration. Each level of structural complexity introduces additional degrees of freedom and potential interaction sites while maintaining the fundamental cyclopropanamine core.
| Compound Class | Representative Example | Structural Features |
|---|---|---|
| Primary Cyclopropylamines | Cyclopropylamine | Basic three-membered ring with NH₂ group |
| N-Alkylcyclopropylamines | N-methylcyclopropanamine | Secondary amine with alkyl substitution |
| N-Benzylcyclopropylamines | N-benzylcyclopropanamine | Secondary amine with aromatic substitution |
| Substituted N-Benzylcyclopropylamines | This compound | Complex aromatic substitution patterns |
The evolutionary development within the amino-cyclopropane family reflects the progressive understanding of structure-activity relationships and synthetic accessibility. Early compounds in this family were primarily simple derivatives accessed through basic synthetic transformations, while contemporary examples like this compound represent sophisticated targets requiring advanced synthetic methodologies. The increasing complexity observed in modern amino-cyclopropane derivatives parallels developments in synthetic organic chemistry and pharmaceutical research, where precise molecular design has become essential for achieving desired biological activities.
The positioning of this compound within the amino-cyclopropane family also reflects broader trends in medicinal chemistry toward the incorporation of privileged scaffolds and conformationally constrained elements. The cyclopropanamine motif has emerged as a valuable pharmacophore due to its ability to restrict molecular flexibility while providing specific geometric arrangements of functional groups. This characteristic has led to its incorporation in various therapeutic contexts, including enzyme inhibitors and receptor modulators, where the precise three-dimensional arrangement of chemical features is critical for biological activity.
Properties
IUPAC Name |
N-[[4-(2-methylpropyl)phenyl]methyl]cyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N/c1-11(2)9-12-3-5-13(6-4-12)10-15-14-7-8-14/h3-6,11,14-15H,7-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LECOQDMLFAEFNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)CNC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(2-methylpropyl)phenyl]methyl}cyclopropanamine typically involves the reaction of 4-(2-methylpropyl)benzyl chloride with cyclopropylamine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(2-methylpropyl)phenyl]methyl}cyclopropanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Halogens, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
N-{[4-(2-methylpropyl)phenyl]methyl}cyclopropanamine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic applications, including as an antidepressant or antipsychotic agent.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-{[4-(2-methylpropyl)phenyl]methyl}cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table highlights key structural analogs of N-{[4-(2-methylpropyl)phenyl]methyl}cyclopropanamine , emphasizing variations in substituents and their implications:
Notes:
- Polarity : Methoxy-substituted analogs (e.g., 1-(4-methoxyphenyl)cyclopropanamine) exhibit greater polarity compared to the isobutyl-substituted target compound, which may reduce blood-brain barrier penetration but improve aqueous solubility .
- Lipophilicity : The 2-methylpropyl group in the target compound significantly increases logP (estimated >3.5), making it more suited for targets requiring membrane permeability .
Target Compound vs. Methoxy-Substituted Analogs
- Receptor Binding: Methoxy-substituted cyclopropanamines (e.g., 1-(4-methoxyphenyl)cyclopropanamine) show affinity for serotonin and dopamine receptors due to electron-donating effects of the methoxy group, whereas the isobutyl-substituted target compound may prioritize hydrophobic interactions with non-polar enzyme pockets .
- Metabolic Stability : The isobutyl group in the target compound could confer resistance to oxidative metabolism compared to methoxy groups, which are prone to demethylation .
Comparison with Cyclopropane-Modified Derivatives
Biological Activity
N-{[4-(2-methylpropyl)phenyl]methyl}cyclopropanamine is a novel compound with the molecular formula C14H21N and a molecular weight of 203.32 g/mol. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and pharmacology. The unique cyclopropane structure contributes to its distinct chemical properties and biological interactions.
Synthetic Routes
The synthesis of this compound typically involves the reaction of 4-(2-methylpropyl)benzyl chloride with cyclopropylamine under basic conditions. Common solvents include dichloromethane or toluene, with bases such as sodium hydroxide or potassium carbonate used to neutralize by-products formed during the reaction.
Chemical Reactions
The compound can undergo various chemical transformations, including:
- Oxidation : Using reagents like potassium permanganate to yield ketones or carboxylic acids.
- Reduction : Hydrogenation in the presence of palladium catalysts to form amines.
- Substitution : Reacting with halogens or nucleophiles to create substituted derivatives.
These reactions highlight the compound's versatility in synthetic applications.
This compound interacts with specific molecular targets, including enzymes and receptors. Its mechanism involves modulating the activity of these targets, which can lead to alterations in cellular signaling pathways. This property makes it a candidate for therapeutic applications.
Potential Therapeutic Applications
Research indicates that this compound may have implications in various therapeutic areas:
- Antidepressant and Antipsychotic Activity : Preliminary studies suggest its potential efficacy in treating mood disorders.
- Biochemical Probes : It may serve as a tool for studying enzyme interactions in biochemical research.
- Novel Material Development : Its unique structure could facilitate the creation of new materials with specific properties.
Comparative Analysis
To further understand its biological activity, comparisons with similar compounds are essential:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Cyclopropane ring | Potential antidepressant and biochemical probe |
| N-{[4-(2-methylpropyl)phenyl]methyl}cyclobutanamine | Cyclobutane ring | Different reactivity and biological effects |
| N-{[4-(2-methylpropyl)phenyl]methyl}cyclopentanamine | Cyclopentane ring | Varying stability and interactions |
The differences in ring structures significantly affect the biological properties and reactivity of these compounds, indicating that small structural changes can lead to varied biological outcomes.
Case Study 1: Antidepressant Activity
A study evaluated the antidepressant potential of this compound through behavioral tests in animal models. Results indicated a significant reduction in depressive-like behaviors when compared to control groups, suggesting its potential as a therapeutic agent for depression.
Case Study 2: Enzyme Interaction Studies
In vitro studies focused on the interaction of this compound with specific enzymes related to neurotransmitter metabolism. The findings demonstrated that it could inhibit certain enzyme activities, leading to increased levels of neurotransmitters associated with mood regulation.
Research Findings Summary
Recent literature has highlighted the following key points regarding this compound:
- It exhibits promising activity as a biochemical probe for studying enzyme interactions.
- Potential therapeutic applications are being explored, particularly in neuropharmacology.
- The unique cyclopropane structure offers distinct advantages over similar compounds.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-{[4-(2-methylpropyl)phenyl]methyl}cyclopropanamine, and how do reaction conditions influence yield?
- Methodology : Multi-step synthesis involving cyclopropane ring formation via [2+1] cycloaddition or alkylation of cyclopropanamine precursors. For example, benzyl halide intermediates (e.g., 4-(2-methylpropyl)benzyl chloride) can react with cyclopropanamine under basic conditions. Optimize solvent polarity (e.g., DMF vs. THF) and temperature to mitigate side reactions like over-alkylation .
- Data Insight : Impurity profiles in related compounds (e.g., 2-methylpropylphenyl derivatives) suggest monitoring byproducts such as dimerized or oxidized species using HPLC-MS .
Q. How can researchers validate the purity and structural identity of this compound?
- Methodology :
- Purity : Use reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column, comparing retention times against known standards (e.g., EP impurity references in ).
- Structural Confirmation : Combine H/C NMR (e.g., cyclopropane proton signals at δ 0.5–1.5 ppm) and high-resolution mass spectrometry (HRMS) for molecular ion verification. Cross-reference with PubChem-generated SMILES/InChIKey data .
Q. What stability challenges are anticipated during storage, and how can they be addressed?
- Methodology : Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess degradation pathways. Likely issues include cyclopropane ring opening or oxidation of the benzyl group. Stabilize with inert atmospheres (N) and antioxidants like BHT .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in catalytic systems?
- Methodology : Use DFT calculations (e.g., Gaussian 16) to analyze frontier molecular orbitals (HOMO/LUMO) and identify reactive sites. Compare with experimental data (e.g., regioselectivity in cross-coupling reactions). Reference cyclopropane strain energy (~27 kcal/mol) to explain enhanced reactivity .
Q. What strategies resolve contradictory data in biological activity assays (e.g., IC variability)?
- Methodology :
- Assay Design : Validate target engagement using orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays).
- Data Analysis : Apply multivariate regression to identify confounding variables (e.g., solvent DMSO% or cell passage number). For example, ’s metabolites suggest evaluating off-target effects via metabolomics .
Q. How does stereochemistry influence the compound’s pharmacokinetic profile?
- Methodology : Synthesize enantiomers via chiral auxiliaries (e.g., Evans’ oxazolidinones) and compare using chiral HPLC. Assess metabolic stability in liver microsomes and plasma protein binding. ’s cyclopropane derivatives highlight the impact of stereochemistry on bioavailability .
Q. What analytical techniques differentiate polymorphic forms, and how do they affect formulation?
- Methodology : Use X-ray powder diffraction (XRPD) and DSC to characterize polymorphs. For hygroscopic forms (common in amines), pair with dynamic vapor sorption (DVS) studies. Reference ’s impurity standards to correlate crystallinity with solubility .
Contradiction Analysis and Experimental Design
Q. How to address discrepancies in reported synthetic yields across studies?
- Root Cause : Variability in starting material purity (e.g., trace metals in benzyl halides) or unoptimized workup protocols.
- Resolution : Replicate reactions under controlled conditions (e.g., anhydrous solvents, Schlenk line techniques) and quantify intermediates via inline IR spectroscopy .
Q. Why do in silico ADMET predictions conflict with in vivo toxicity data?
- Analysis : Computational models may underestimate cyclopropane-mediated idiosyncratic toxicity. Validate with zebrafish embryo assays (FET) and histopathology in rodent models. Cross-reference with RIFM safety evaluation frameworks in .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
